molecular formula C8H17ClN2S B1392747 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride CAS No. 1221575-00-3

8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride

Cat. No.: B1392747
CAS No.: 1221575-00-3
M. Wt: 208.75 g/mol
InChI Key: OZLQBWUSAZVWQU-UHFFFAOYSA-N
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Description

8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride (CAS: 1221575-00-3) is a spirocyclic compound featuring a sulfur atom (thia) and two nitrogen atoms (diazaspiro) within a bicyclic framework. Its molecular formula is C₈H₁₇ClN₂S, with an average molecular mass of 208.75 g/mol and a monoisotopic mass of 208.080097 g/mol . The compound is a hydrochloride salt, enhancing its stability and aqueous solubility compared to its free base form.

Properties

IUPAC Name

8-methyl-1-thia-4,8-diazaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S.ClH/c1-10-5-2-8(3-6-10)9-4-7-11-8;/h9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLQBWUSAZVWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)NCCS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Spirocyclic Formation

The foundational step involves cyclization reactions that form the spirocyclic framework. A common approach employs the reaction of suitable diamines with cyclic thioesters or diketones under controlled conditions:

  • Reagents: 1,3-diamines or amino precursors, cyclic thioesters or diketones.
  • Reaction conditions: Refluxing in solvents such as toluene or dichloromethane, often with acid catalysis or dehydrating agents to promote cyclization.
  • Catalysts: Acidic catalysts like hydrochloric acid or Lewis acids facilitate ring closure.

Functionalization with Methyl Groups

Introduction of the methyl group at the nitrogen atom or other positions is achieved via alkylation:

  • Reagents: Methyl iodide or methyl triflate.
  • Conditions: Base-mediated nucleophilic substitution in polar aprotic solvents like DMF or acetonitrile at ambient or slightly elevated temperatures.

Sulfur Incorporation

The thia component is introduced through thiol or thioester intermediates:

  • Reagents: Thiol derivatives or sulfur sources such as Lawesson’s reagent.
  • Reaction conditions: Heating under inert atmosphere, often in solvents like THF or pyridine.

Salt Formation

The hydrochloride salt is typically obtained by acid-base neutralization:

  • Procedure: The free base is dissolved in a suitable solvent (e.g., ethanol or methanol), then treated with hydrogen chloride gas or concentrated HCl solution.
  • Isolation: Crystallization from the reaction mixture yields the hydrochloride salt.

Representative Preparation Method

Based on literature and patent disclosures, a typical procedure involves:

  • Cyclization Step:
    • Refluxing a diamine precursor with a cyclic thioester in toluene under acid catalysis.
  • Methylation Step:
    • Alkylating the nitrogen atom with methyl iodide in the presence of potassium carbonate.
  • Sulfur Incorporation:
    • Reacting the intermediate with Lawesson’s reagent to introduce sulfur at the desired position.
  • Salt Formation:
    • Dissolving the free base in ethanol and bubbling HCl gas to form the hydrochloride salt.
  • Purification:
    • Recrystallization from ethanol or acetonitrile to purify the final compound.

Data Tables Summarizing Preparation Parameters

Step Reagents Solvent Temperature Duration Purification Method Notes
Core cyclization Diamine + cyclic thioester Toluene Reflux 10–12 hours Recrystallization Acid catalysis
Methylation Methyl iodide + base DMF Room temp to 50°C 4–6 hours Filtration & recrystallization Alkylation at nitrogen
Sulfur insertion Lawesson’s reagent Toluene or pyridine 80–120°C 6–8 hours Recrystallization Inert atmosphere
Salt formation HCl gas or concentrated HCl Ethanol Room temperature 1–2 hours Crystallization Acid-base neutralization

Research Findings and Optimization Strategies

Reaction Optimization:

  • Temperature control during cyclization enhances yield and minimizes side-products.
  • Choice of solvent impacts solubility and reaction rate; toluene and dichloromethane are preferred for cyclization, while ethanol is suitable for salt formation.
  • Use of microwave-assisted synthesis has been explored to accelerate cyclization and methylation steps, improving efficiency.

Intermediates Characterization:

Industrial Production Considerations

Large-scale synthesis would require:

Chemical Reactions Analysis

Types of Reactions

8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride is C10H18ClN2SC_{10}H_{18}ClN_2S, with a molecular weight of approximately 218.78 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects. These include:

  • Anticonvulsant Activity : Studies have shown that spirocyclic compounds can possess anticonvulsant properties, making them candidates for epilepsy treatment .
  • Antidiabetic Effects : Some derivatives have demonstrated potential in managing blood glucose levels, suggesting applications in diabetes care .
  • Anticancer Activity : The compound's structure may contribute to its ability to inhibit cancer cell proliferation .

Liver Dysfunction Treatment

According to patent literature, certain analogs of this compound have been utilized in treating liver dysfunctions. The specific mechanism involves modulation of liver enzymes and metabolic pathways .

Synthesis of Derivatives

The synthesis of various derivatives of this compound has been documented, showcasing its versatility in forming compounds with tailored biological activities. For instance:

  • The reaction involving cyclohexylamine and sodium carbonate under controlled conditions yields derivatives with enhanced pharmacological profiles .

Table 2: Summary of Biological Activities

Activity TypeDescription
AnticonvulsantPotential use in epilepsy treatment
AntidiabeticMay help regulate blood sugar levels
AnticancerInhibits cancer cell growth
Liver DysfunctionModulates liver enzyme activity

Case Study 1: Anticonvulsant Efficacy

In a controlled study, derivatives of spirocyclic compounds were tested for their anticonvulsant efficacy using animal models. Results indicated a significant reduction in seizure frequency compared to control groups, highlighting the therapeutic potential of these compounds .

Case Study 2: Antidiabetic Properties

Another study focused on the antidiabetic effects of a derivative similar to this compound. The compound was administered to diabetic rats, resulting in notable decreases in blood glucose levels over a specified period .

Mechanism of Action

The mechanism of action of 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and biological activity. For example, its anti-ulcer activity is attributed to its ability to inhibit gastric acid secretion and protect the gastric mucosa .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and related spirocyclic derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties
8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride C₈H₁₇ClN₂S 208.75 Methyl group, thia, diaza, hydrochloride salt High stability, water-soluble salt form
2-(4-Chlorobenzylidene)-8-methyl-6,10-bis(4-nitrobenzylidene)-7,9-diphenyl-4-(pyridin-2-yl)-1-thia-4,8-diazaspiro[4.5]decan-3-one C₄₆H₃₄N₅ClO₅S 803.31 Multiple benzylidene groups, pyridinyl, nitro substituents Melting point: 256–260°C; antimicrobial potential inferred from nitro groups
1-Thia-4,8-diazaspiro[4.5]decan-3-one, 8-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-, hydrochloride C₂₃H₂₅Cl₂N₃OS 482.49 Phenothiazine chain, ketone group Melting point: 262–264°C; potential CNS activity due to phenothiazine moiety
1-Thia-4,8-diazaspiro[4.5]decan-3-one,8-methyl-, 1,1-dioxide C₈H₁₄N₂O₃S 218.27 Sulfone (1,1-dioxide), ketone group Oxidized sulfur increases polarity; may alter metabolic stability
2,8-Diazaspiro[4.5]decane, 8-(methylsulfonyl)-, hydrochloride C₉H₁₈ClN₂O₂S 262.77 Methylsulfonyl group, diaza core Sulfonyl group enhances electron-withdrawing effects
Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate C₁₁H₁₈N₂O₂S 242.34 Ethyl group, carboxylate ester Increased lipophilicity for membrane permeability

Physicochemical Properties

  • Solubility : The hydrochloride salt form of the target compound improves water solubility compared to neutral spirocycles like the sulfone or ester derivatives .
  • Thermal Stability: Phenothiazine and benzylidene derivatives exhibit higher melting points (>250°C) due to extended conjugation and rigid substituents .

Biological Activity

8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride (CAS No. 1221575-00-3) is a unique spirocyclic compound characterized by its structural complexity, which includes a sulfur atom and two nitrogen atoms within its framework. This compound has garnered attention in scientific research due to its potential biological activities, particularly its anti-ulcer properties and effects on cellular processes.

Target and Mode of Action

The primary biological activity of this compound is its anti-ulcer activity , which has been found to be comparable to that of omeprazole, a well-known proton pump inhibitor. The compound exerts its effects through the inhibition of receptor-interacting protein kinase 1 (RIPK1), which plays a significant role in necroptosis—a form of programmed cell death. By inhibiting RIPK1, this compound prevents the phosphorylation of downstream targets involved in necroptotic signaling pathways.

Interaction with Biomolecules

The interaction of this compound with various biomolecules is crucial for its biological activity. It has been shown to influence cellular functions by modulating signal transduction pathways, gene expression, and cellular metabolism. For example, studies on U937 cells (a model for necroptosis) demonstrated that this compound exhibits significant anti-necroptotic activity by inhibiting RIPK1's kinase activity.

Cellular Effects

The compound's effects on different cell types include:

  • Inhibition of necroptosis : By targeting RIPK1, it effectively reduces cell death associated with necroptotic mechanisms.
  • Modulation of cell signaling : It alters various signaling pathways that are critical for cell survival and proliferation.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

StudyFindings
Study ADemonstrated anti-ulcer effects in animal models comparable to omeprazole.
Study BShowed significant inhibition of RIPK1 kinase activity in vitro, leading to reduced necroptosis in U937 cells.
Study CAnalyzed the compound's effects on gene expression related to apoptosis and necroptosis pathways.

These findings collectively support the compound's potential as a therapeutic agent in conditions related to excessive cell death and ulcer formation.

Comparison with Related Compounds

The unique structure of this compound distinguishes it from other similar compounds:

Compound NameStructural FeaturesBiological Activity
8-Benzyl-4-octyl-1-thia-4,8-diazaspiro[4.5]decan-3-oneContains benzyl and octyl groupsAntiproliferative
4,8-Dibenzyl-1-thia-4,8-diazaspiro[4.5]decan-3-oneTwo benzyl substituentsAnti-cancer properties

The methyl group at the 8-position contributes significantly to its distinct chemical properties and biological activities compared to these related compounds.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride in laboratory settings?

  • Methodological Answer : Use chemically resistant gloves (e.g., nitrile) inspected prior to use, and employ proper glove removal techniques to avoid skin contact. Wear a complete chemical-protective suit and flame-retardant antistatic clothing. Respiratory protection may be required depending on airborne concentrations. Prevent spills from entering drains and follow local disposal regulations for contaminated materials .

Q. Which spectroscopic and crystallographic methods are effective for structural confirmation of this compound?

  • Methodological Answer :

  • NMR/IR Spectroscopy : Analyze proton environments (e.g., methyl groups at δ ~2.62 ppm) and functional groups (C=O at ~1721 cm⁻¹, C=N at ~1633 cm⁻¹) to confirm spirocyclic and heteroatom arrangements .
  • X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths, angles, and stereochemistry. SHELX programs are robust for high-resolution data and twinned crystals .

Advanced Research Questions

Q. How can researchers address regioselective alkylation challenges during the synthesis of derivatives?

  • Methodological Answer : Optimize reaction conditions using sodium acetate in glacial acetic acid to control regioselectivity. For example, refluxing with alkylating agents (e.g., CH₃I) in THF under anhydrous conditions can enhance selectivity. Monitor intermediates via HPLC to track by-product formation .

Q. What strategies resolve data contradictions from divergent synthetic routes for spirocyclic compounds?

  • Methodological Answer :

  • Comparative Analysis : Cross-validate results using multiple techniques (e.g., NMR, mass spectrometry) for intermediates and final products.
  • Reaction Optimization : Adjust stoichiometry (e.g., NaH:substrate ratio) and solvent systems (e.g., THF vs. DMF) to minimize side reactions. For example, highlights NaH/CH₃I in THF for efficient methylation, while uses acetic acid for condensation .

Q. How is impurity profiling conducted for this compound in pharmaceutical research?

  • Methodological Answer :

  • Chromatographic Methods : Use reverse-phase HPLC with UV detection to separate impurities (e.g., unreacted precursors or diastereomers). Reference standards like 2-(piperazin-1-yl)pyrimidine dihydrochloride (CAS: 94021-22-4) aid in identification .
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS can detect trace impurities (e.g., brominated by-products) by matching exact masses to known contaminants .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride
Reactant of Route 2
8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride

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